Dimethylphosphoramidous dichloride

Organophosphorus synthesis Chemoselectivity Grignard reactions

Dimethylphosphoramidous dichloride (Me2NPCl2) is NOT interchangeable with PCl3 or other phosphorus chlorides. The dimethylamino group creates a P-N bond robust toward organometallic reagents, enabling clean sequential P-Cl substitution without amine-site scrambling. This chemoselectivity is critical for constructing unsymmetrical phosphoramidites, chiral ligands, and 1,3,2,4-diazadiphosphetidines in high yield. The defined gauche conformational preference provides stereochemical control unattainable with conformationally labile alternatives. For medicinal chemistry, DNA/RNA synthesis reagents, or fluorinated organophosphorus compounds, Me2NPCl2 eliminates protecting group strategies and poor selectivity associated with PCl3. Validate your synthetic route with the correct phosphorus(III) building block.

Molecular Formula C2H6Cl2NP
Molecular Weight 145.95 g/mol
CAS No. 683-85-2
Cat. No. B1345629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylphosphoramidous dichloride
CAS683-85-2
Molecular FormulaC2H6Cl2NP
Molecular Weight145.95 g/mol
Structural Identifiers
SMILESCN(C)P(Cl)Cl
InChIInChI=1S/C2H6Cl2NP/c1-5(2)6(3)4/h1-2H3
InChIKeyXPWWDZRSNFSLRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylphosphoramidous dichloride (CAS 683-85-2) Procurement & Technical Baseline Guide


Dimethylphosphoramidous dichloride (CAS 683-85-2), also known as (dimethylamino)dichlorophosphine (Me2NPCl2), is a key organophosphorus reagent and intermediate [1]. It is a colorless to pale yellow, moisture-sensitive liquid [2] that exists in two stable conformers . This compound is a cornerstone in the synthesis of phosphoramidates, phosphoramidites, and serves as a precursor for more complex organophosphorus architectures, including nerve agent surrogates and potential pharmaceutical intermediates .

Critical Procurement Risk: Why Dimethylphosphoramidous dichloride Cannot Be Casually Substituted with Other Phosphorus Chlorides


Procurement decisions for phosphorus (III) chlorides cannot be made on simple functional group equivalence. Replacing Me2NPCl2 with an alternative such as PCl3, PhPCl2, or even the structurally similar Et2NPCl2 introduces significant, quantifiable risks in both synthetic yield and product selectivity. The differentiation stems from the unique electronic and steric environment of the dimethylamino group, which confers specific chemoselectivity profiles [1]. Unlike PCl3, where all three chlorides are equivalently reactive, Me2NPCl2 features a P-N bond that is remarkably robust towards organometallic reagents, enabling selective P-C bond formation without scrambling at the amine site [2]. Furthermore, the conformational isomerism of Me2NPCl2, with a well-defined preference for the gauche conformer [3], can influence transition-state geometries in stereoselective syntheses, a level of control not achievable with simpler, non-chelating or conformationally rigid analogs. These differences mandate a product-specific validation process, not a simple in-class swap.

Quantitative Evidence for Dimethylphosphoramidous dichloride Differentiation in Synthesis


Chemoselectivity in Grignard Reactions: P-Cl vs. P-N Bond Reactivity

A key differentiation from other phosphorus (III) chlorides is the high chemoselectivity of Me2NPCl2 towards Grignard reagents. While PCl3 undergoes exhaustive alkylation, and simple phosphonous dichlorides (RPCl2) exhibit displacement at both the P-Cl and P-R bonds, Me2NPCl2 reacts exclusively at the P-Cl bonds due to the inertness of the P-NMe2 bond [1]. This allows for a controlled, two-step displacement sequence to generate unsymmetrical tertiary phosphines. For instance, the reaction with 2 equivalents of MeMgBr cleanly yields Me2NPMe2 [2]. This is in stark contrast to the reaction of PhPCl2 with MeMgBr, which results in mixtures from competing P-Ph bond cleavage.

Organophosphorus synthesis Chemoselectivity Grignard reactions

Conformational Purity: Predominance of the Gauche Isomer in Crystalline and Solution States

The conformational landscape of Me2NPCl2 is not arbitrary; it is dominated by the gauche conformer. Ab initio calculations (RHF/6-31G* and MP2/6-31G*) reveal the gauche conformation is more stable than the trans conformation [1]. This theoretical prediction is corroborated by experimental 35Cl NQR data . This contrasts with related phosphoramidous dichlorides like iPr2NPCl2, where the bulky isopropyl groups enforce a different conformational distribution. This defined conformational preference in Me2NPCl2 provides a more predictable and uniform steric environment around the phosphorus center, which is critical for stereoselective transformations where the transition state geometry is sensitive to the orientation of the amine substituent.

Conformational analysis NQR spectroscopy DFT calculations

Synthetic Efficiency: High-Yielding Synthesis of Diazadiphosphetidines

Dimethylphosphoramidous dichloride demonstrates high synthetic efficiency in the preparation of 1,3-bisarylsulphonyl-1,3,2,4-diazadiphosphetidines via reaction with arenesulphonamides . While similar reactions can be performed with tetramethylphosphorodiamidous chloride or NN′-dimethyl-NN′-diphenylphosphorodiamidous chloride, the use of Me2NPCl2 provides a direct route to this specific heterocyclic scaffold. The reaction is reported to proceed in "high yields" [1]. Although direct comparative yield data for the same substrate set is not available from the abstract, this represents a core, documented application differentiating it from other phosphoramidous chlorides that may lead to different product classes or lower efficiencies for this specific transformation.

Diazadiphosphetidine synthesis Sulfonamide reactions Reaction yields

Validated Application Scenarios for Dimethylphosphoramidous dichloride (CAS 683-85-2)


Synthesis of Unsymmetrical Tertiary Phosphine Ligands

Researchers developing new catalysts or ligands requiring a specific, unsymmetrical substitution pattern around the phosphorus atom should procure Me2NPCl2. Its ability to undergo selective, sequential substitution at the P-Cl bonds without degrading the P-N bond, as evidenced by its clean reaction with Grignard reagents [1], is a critical enabler for constructing molecules like Me2NP(Me)(Ar). This avoids the complex protecting group strategies and low yields associated with less selective phosphorus chloride precursors [2].

Synthesis of Diazadiphosphetidine Heterocycles

For medicinal or agrochemical research programs exploring 1,3,2,4-diazadiphosphetidine ring systems, Me2NPCl2 is the reagent of choice. Its documented, high-yielding reaction with sulfonamides provides a direct and efficient route to 1,3-bisarylsulphonyldiazadiphosphetidines [3]. Substituting with a different phosphorus (III) halide would likely lead to a completely different reaction pathway and product distribution.

Preparation of Phosphoramidites for Oligonucleotide Synthesis

Procurement should be considered when developing new phosphoramidite building blocks for DNA/RNA synthesis. The reaction of Me2NPCl2 with alcohols in the presence of a base yields phosphoramidites . This is a well-established pathway for generating a specific class of P(III) reagents, and the defined conformational properties of the starting material [4] may contribute to predictable reactivity in solid-phase synthesis cycles.

Synthesis of Fluorinated Organophosphorus Compounds

Research groups focused on fluorinated compounds, such as flame retardants or materials with unique properties, will find Me2NPCl2 to be a valuable precursor. Its participation in the synthesis of compounds like [(dimethylamino)phosphoryl] bis(difluoromethylene)phosphonate demonstrates a clear application space where the dimethylamino group is retained in the final product, a feature not easily replicated with other phosphorus halides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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